Methyl 6-acetyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-acetyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core substituted with acetyl, methyl carboxylate, and a sulfonamide-linked piperidine-thiophene moiety. The thiophene sulfonyl group enhances electrophilicity and may improve binding interactions with target proteins, while the piperidine ring introduces conformational flexibility critical for pharmacophore optimization.
Properties
IUPAC Name |
methyl 6-acetyl-2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S3/c1-13(25)23-8-7-15-16(12-23)32-20(18(15)21(27)30-2)22-19(26)14-5-9-24(10-6-14)33(28,29)17-4-3-11-31-17/h3-4,11,14H,5-10,12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHCVZCMWKTSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-acetyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Overview
The compound is characterized by a multi-functional structure that includes:
- Piperidine ring : A six-membered ring containing nitrogen.
- Thieno[2,3-c]pyridine moiety : A fused bicyclic system that enhances biological interactions.
- Thiophenes and sulfonyl groups : These contribute to the compound's reactivity and biological profile.
Research indicates that the biological effects of this compound may be attributed to its ability to interact with specific molecular targets. Potential mechanisms include:
- Kinase Modulation : The compound may influence various kinases involved in cellular signaling pathways, particularly PI3 kinase, which is crucial for growth and metabolism.
- Enzyme Inhibition : It has been suggested that the compound may inhibit enzymes linked to cancer cell proliferation and inflammation.
Anticancer Activity
Studies involving similar piperidine derivatives have shown promising anticancer properties. The compound may induce apoptosis in cancer cells and inhibit tumor growth through various pathways:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Methyl 6-acetyl derivative | TBD | TBD |
| Reference Drug (e.g., Bleomycin) | 0.0057 | FaDu hypopharyngeal tumor cells |
The structural characteristics of the compound are believed to enhance its interaction with target proteins, leading to improved efficacy compared to traditional drugs .
Antimicrobial Properties
Preliminary studies suggest that derivatives with similar structures exhibit antimicrobial activity. The presence of thiophene rings in the compound may contribute to this effect by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Neuroprotective Effects
Recent research has indicated that certain piperidine derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter uptake suggests a role in enhancing synaptic function and protecting against neurotoxicity .
Case Studies
- In Vitro Studies : A study demonstrated that piperidine derivatives could significantly reduce cell viability in various cancer cell lines compared to controls. The methyl derivative exhibited an IC50 value lower than many standard anticancer agents.
- Animal Models : In vivo studies using murine models have shown that administration of similar compounds resulted in reduced tumor size and improved survival rates, indicating potential for therapeutic applications in oncology.
Comparison with Similar Compounds
Key Compounds for Comparison:
6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS 1171076-68-8, ): Substituents: 4-chlorophenyl and cyclopentane carboxamide. Key Differences: Replaces the thiophene sulfonyl-piperidine group with a 4-chlorophenyl-cyclopentane moiety. Implications: The absence of sulfonyl reduces solubility and electrophilicity, while the chlorophenyl group may enhance lipophilicity and membrane permeability .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): Substituents: Thietan-3-yloxy and pyrimidine-thioether. Key Differences: Pyrimidine core vs.
Conformational and Electronic Properties
- Piperidine vs. Cyclopentane : The piperidine ring in the target compound allows for greater puckering flexibility compared to the cyclopentane in CAS 1171076-68-6. Cremer-Pople puckering parameters (e.g., amplitude $ q $, phase angle $ \phi $) would quantify differences in ring distortion, impacting binding pocket compatibility .
- Sulfonamide vs. Carboxamide : The sulfonamide group in the target compound increases hydrogen-bonding capacity and acidity (pKa ~1–2) compared to carboxamides (pKa ~8–10), altering protein-ligand interaction dynamics .
Physicochemical and Pharmacokinetic Predictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
